Tetrafluoroboric acid

Catalysis Bio-polyols Green chemistry

Tetrafluoroboric acid (HBF₄, CAS 16872-11-0) is a strong acid with a weakly coordinating, non-nucleophilic BF₄⁻ counterion-critical where conventional anions (Cl⁻, SO₄²⁻) interfere via nucleophilic attack. • Diazonium Chemistry: Forms bench-stable arenediazonium BF₄⁻ salts with superior thermal stability vs. chloride/PF₆⁻ for safe Schiemann fluorination. • Electroplating: High-conductivity fluoroborate electrolyte for faster Cu deposition & pit-free PCB finishes. • Al De-smutting: Essential for Si-containing cast Al alloys. Supplied as 48-50% w/w aq. soln.; ambient storage.

Molecular Formula HBF4
BF4H
Molecular Weight 87.82 g/mol
CAS No. 16872-11-0
Cat. No. B091983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoroboric acid
CAS16872-11-0
Synonymsfluoboric acid
fluoboric acid (HBF4)
fluoroboric acid
tetrafluoroborate anion
tetrafluoroborate ion
tetrafluoroboric acid
Molecular FormulaHBF4
BF4H
Molecular Weight87.82 g/mol
Structural Identifiers
SMILES[H+].[B-](F)(F)(F)F
InChIInChI=1S/BF4/c2-1(3,4)5/q-1/p+1
InChIKeyODGCEQLVLXJUCC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, ethanol

Tetrafluoroboric Acid (CAS 16872-11-0): Inorganic Strong Acid with Weakly Coordinating Tetrafluoroborate Anion


Tetrafluoroboric acid (HBF₄, CAS 16872-11-0), also known as fluoroboric acid, is an inorganic strong acid that exists primarily as a solution in water or organic solvents [1]. As the conjugate acid of the tetrafluoroborate anion (BF₄⁻), it is characterized by its weakly coordinating, non-nucleophilic counterion that confers distinctive reactivity profiles in organic synthesis, electrochemistry, and materials science [2]. HBF₄ is commercially available in concentrations ranging from 40% to 50% w/w aqueous solution with a density of approximately 1.38 g/mL at 20°C, and decomposes above 130°C with release of hydrogen fluoride .

Why Tetrafluoroboric Acid Cannot Be Directly Substituted with Other Strong Acids in Critical Applications


Despite its classification as a strong acid, tetrafluoroboric acid is not functionally interchangeable with other mineral acids (e.g., HCl, H₂SO₄, HClO₄) or fluorinated acids (e.g., HPF₆) due to its unique combination of strong acidity and a weakly coordinating, non-oxidizing, non-nucleophilic tetrafluoroborate counterion [1]. This specific combination enables HBF₄ to (1) generate isolable, bench-stable arenediazonium tetrafluoroborate salts with substantially improved thermal stability versus chloride or hexafluorophosphate counterparts, which is essential for safe diazonium chemistry and Schiemann fluorination [2]; (2) serve as a Lewis/Brønsted acid catalyst in organic transformations where competing nucleophilic attack by the counterion would otherwise quench reactive intermediates [3]; and (3) function as a high-conductivity electrolyte in electroplating baths without introducing oxidative side reactions [4]. Consequently, the procurement decision must be guided by the specific counterion-dependent performance requirements rather than acid strength alone.

Quantitative Differential Evidence: Tetrafluoroboric Acid vs. Comparator Acids


Catalytic Ring-Opening of Epoxidized Oils: Tetrafluoroboric Acid vs. Sulfuric Acid

In the catalytic ring-opening of epoxidized cooking oils to produce bio-polyols, tetrafluoroboric acid (aqueous solution) demonstrated superior catalytic efficiency compared to sulfuric acid. The study directly compared three catalyst systems under controlled conditions [1].

Catalysis Bio-polyols Green chemistry

Thermal Stability of Ionic Liquids: Tetrafluoroborate vs. Hexafluorophosphate Anions

In a comparative thermogravimetric analysis of 1-butyl-3-methylimidazolium-based ionic liquids with different counterions, the tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) anions exhibited distinct thermal decomposition profiles [1].

Ionic liquids Thermal stability Electrochemistry

Electrical Conductivity of Ionic Liquid Electrolytes: Tetrafluoroborate vs. Hexafluorophosphate

The same comparative study of imidazolium-based ionic liquids revealed a significant difference in electrical conductivity between the tetrafluoroborate and hexafluorophosphate anion systems [1].

Ionic liquids Electrical conductivity Electrolytes

Diazonium Salt Stability: Tetrafluoroborate Counterion vs. Hexafluorophosphate and Chloride

The counterion selection for arenediazonium salts critically determines thermal stability and safe handling characteristics. Tetrafluoroborate salts were directly compared with hexafluorophosphate and other counterions in a comprehensive stability investigation [1].

Diazonium chemistry Thermal stability Organic synthesis

Electroplating Market Displacement: Tetrafluoroboric Acid vs. Methanesulfonic Acid

In tin and tin alloy electroplating applications, methanesulfonic acid (MSA) has been actively displacing tetrafluoroboric acid due to specific performance and handling advantages . This market trend represents a critical differential insight for procurement decisions.

Electroplating Tin alloys Electrolyte chemistry

Aluminum Alloy Surface Treatment: Tetrafluoroboric Acid Requirement for Silicon-Containing Alloys

In aluminum alloy surface treatment processes, the presence of silicon in cast aluminum alloys imposes a specific technical requirement for tetrafluoroboric acid that cannot be met by alternative acids .

Metal surface treatment Aluminum etching De-smutting

Optimal Procurement Scenarios for Tetrafluoroboric Acid Based on Differential Performance Evidence


Arenediazonium Salt Preparation and Balz-Schiemann Fluorination

When the synthesis protocol requires isolation of stable, solid arenediazonium salts for subsequent thermal or photolytic fluorination, tetrafluoroboric acid is the counterion source of choice. The tetrafluoroborate anion produces salts with substantially greater thermal stability than chloride (dangerously explosive) or hexafluorophosphate (less stable) alternatives, enabling safe benchtop handling at room temperature [1][2]. This stability advantage is critical for both laboratory-scale synthesis and industrial production of fluoroaromatic compounds.

High-Speed Copper Electroplating Requiring Maximum Conductivity and Deposit Quality

In high-speed copper electroplating operations—particularly in electronics manufacturing where deposit uniformity, adhesion, and production throughput are critical—tetrafluoroboric acid-based fluoroborate electrolytes deliver higher ionic conductivity and superior pH stability compared to alternative electrolyte systems [3]. This translates directly to faster deposition rates, reduced energy consumption, and copper deposits free from pitting and nodule defects [3].

Ionic Liquid Synthesis Where High Electrical Conductivity Is the Primary Selection Criterion

For researchers and manufacturers synthesizing imidazolium-based ionic liquids intended for electrochemical applications (batteries, supercapacitors, electrodeposition), the tetrafluoroborate anion offers the highest electrical conductivity among common weakly coordinating anions, exceeding that of hexafluorophosphate [4]. Although hexafluorophosphate provides a marginally higher thermal decomposition onset (381°C vs. 362°C), the conductivity advantage of tetrafluoroborate is the decisive factor for electrolyte performance [4].

Surface Treatment of Silicon-Containing Cast Aluminum Alloys

In metal finishing operations involving cast aluminum alloys that contain silicon, tetrafluoroboric acid is a technically mandatory reagent for effective de-smutting and de-oxidizing prior to further processing . Alternative acids cannot adequately remove the silicon-containing surface residues, making HBF₄ essential for achieving acceptable surface preparation quality in this specific alloy class .

Technical Documentation Hub

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